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The Lynchpin of Bioconjugation: A Technical Guide to NHS-bis-PEG2-amide-Mal

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Compound of Interest		
Compound Name:	NHS-bis-PEG2-amide-Mal	
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For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics and advanced diagnostics, the precise and stable linkage of molecules is paramount. Heterobifunctional crosslinkers are the workhorses that enable these connections, and among them, **NHS-bis-PEG2-amide-Mal** has emerged as a critical tool. This in-depth technical guide explores the core functionalities, applications, and methodologies associated with this versatile linker, providing a comprehensive resource for professionals in drug development and biomedical research.

Core Concepts: Structure and Reactivity

NHS-bis-PEG2-amide-Mal is a heterobifunctional crosslinker featuring three key components:

- An N-hydroxysuccinimide (NHS) ester: This functional group is highly reactive towards primary amines (-NH₂), which are readily available on the surface of proteins and peptides, particularly on lysine residues and the N-terminus.
- A Maleimide group: This group exhibits high specificity for sulfhydryl (thiol, -SH) groups, commonly found in cysteine residues.
- A bis-PEG2-amide spacer: This hydrophilic polyethylene glycol (PEG) spacer arm enhances
 the solubility of the crosslinker and the resulting conjugate in aqueous environments. The
 PEG moiety also reduces the potential for aggregation and can decrease the
 immunogenicity of the final bioconjugate.[1][2]



The distinct reactivity of the NHS ester and maleimide groups allows for a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers.[2][3]

Chemical Structure and Properties

Property	- Value
Chemical Formula	C33H46N6O14
Molecular Weight	750.76 g/mol
Solubility	Soluble in DMSO, DMF
Storage Conditions	-20°C, desiccated

Note: Data sourced from supplier technical datasheets. Batch-specific molecular weights may vary.

Key Applications in Bioconjugation

The unique architecture of **NHS-bis-PEG2-amide-Mal** makes it an ideal linker for several advanced applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload directly to tumor cells. The linker is a critical component that connects the antibody to the drug.

NHS-bis-PEG2-amide-Mal is employed to link a payload containing a free sulfhydryl group to the antibody. The NHS ester end of the linker reacts with lysine residues on the antibody. Subsequently, the maleimide end of the antibody-linker complex reacts with the thiol group on the cytotoxic drug, forming a stable thioether bond. The hydrophilic PEG spacer helps to overcome the hydrophobicity of many cytotoxic payloads, improving the ADC's solubility, stability, and pharmacokinetic profile.[1][4]

Proteolysis Targeting Chimeras (PROTACs)



PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker.

NHS-bis-PEG2-amide-Mal can serve as a versatile building block in PROTAC synthesis.[5][6] For instance, the NHS ester can be used to couple with an amine-containing ligand for the target protein, while the maleimide group can react with a sulfhydryl-containing ligand for the E3 ligase, or vice versa. The PEG linker's length and flexibility are crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[7][8]

Experimental Protocols and Methodologies

Successful bioconjugation with **NHS-bis-PEG2-amide-Mal** hinges on a carefully controlled, sequential reaction scheme. The following is a generalized two-step protocol for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

Reaction Parameters

Optimizing the reaction conditions is critical for efficient and specific conjugation. The table below summarizes the key parameters for the NHS ester and maleimide reactions.

Parameter	NHS Ester Reaction	Maleimide Reaction
Target Functional Group	Primary Amine (-NH2)	Sulfhydryl (-SH)
Optimal pH Range	7.2 - 8.5[3][9]	6.5 - 7.5[2][10]
Reaction Buffer	Phosphate, Borate, HEPES	Phosphate, MES, HEPES
Incompatible Buffers	Tris, Glycine (contain primary amines)	Buffers with thiols
Typical Reaction Time	30 - 60 minutes at RT	1 - 2 hours at RT
Molar Excess of Linker	10- to 50-fold over protein	-

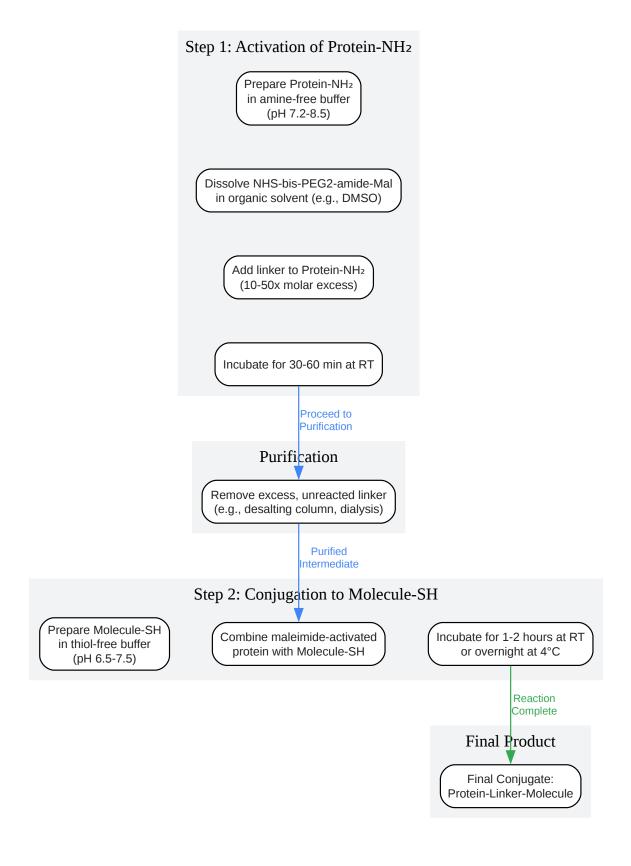
Note: At pH values above 7.5, the maleimide group can exhibit off-target reactivity with primary amines and increased rates of hydrolysis.[2][10]



Two-Step Conjugation Workflow

This workflow outlines the sequential steps for creating a bioconjugate using **NHS-bis-PEG2-amide-Mal**.





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Caption: A generalized workflow for a two-step bioconjugation reaction.



Detailed Protocol

Materials:

- Amine-containing protein (Protein-NH₂)
- Sulfhydryl-containing molecule (Molecule-SH)
- NHS-bis-PEG2-amide-Mal
- Anhydrous DMSO or DMF
- Reaction Buffer A: Amine-free buffer, e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5
- Reaction Buffer B: Thiol-free buffer, e.g., PBS, pH 6.5-7.5
- Desalting column or dialysis equipment
- (Optional) Quenching reagent, e.g., cysteine or β-mercaptoethanol

Procedure:

Step 1: Activation of Amine-Containing Protein

- Prepare the Protein-NH2 in Reaction Buffer A. Ensure the buffer is free of primary amines.[3]
- Immediately before use, dissolve NHS-bis-PEG2-amide-Mal in DMSO or DMF.[10]
- Add the dissolved crosslinker to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a common starting point.[10]
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

Step 2: Removal of Excess Crosslinker

Remove the unreacted NHS-bis-PEG2-amide-Mal using a desalting column or dialysis
equilibrated with Reaction Buffer B. This step is crucial to prevent the maleimide group of the
unreacted linker from interfering in the next step.[2][10]



Step 3: Conjugation to Sulfhydryl-Containing Molecule

- Ensure the Molecule-SH has a free, reduced sulfhydryl group. If necessary, reduce any
 disulfide bonds with a reducing agent like DTT or TCEP, followed by the removal of the
 reducing agent.
- Combine the maleimide-activated protein from Step 2 with the Molecule-SH in Reaction Buffer B. The molar ratio will depend on the desired degree of labeling and should be optimized empirically.
- Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[3]
- (Optional) The reaction can be quenched by adding a small molecule with a free sulfhydryl group, such as cysteine, to cap any unreacted maleimide groups.[3]

Step 4: Characterization

 The final conjugate should be purified and characterized using appropriate analytical techniques, such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry, to confirm successful conjugation and purity.

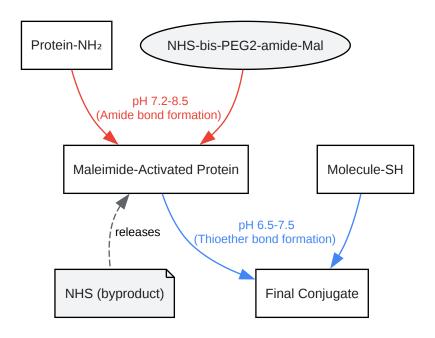
Signaling Pathways and Logical Relationships

The utility of **NHS-bis-PEG2-amide-Mal** is best understood by visualizing its role in the broader context of its applications.

Chemical Reaction Pathway

The fundamental chemistry involves two orthogonal reactions occurring in sequence.



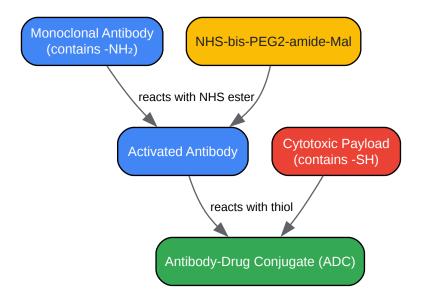


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Caption: Sequential reaction chemistry of the NHS-Maleimide crosslinker.

Logical Workflow for ADC Creation

This diagram illustrates the conceptual assembly of an Antibody-Drug Conjugate.



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